molecular formula C11H8F3N3O2 B6212959 4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid CAS No. 2731011-22-4

4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid

Cat. No.: B6212959
CAS No.: 2731011-22-4
M. Wt: 271.19 g/mol
InChI Key: SAUBLPDUJANYKZ-UHFFFAOYSA-N
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Description

4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid is a compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes using continuous flow reactors for better control over reaction parameters and employing greener solvents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid is unique due to the presence of both the trifluoromethyl group and the triazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

CAS No.

2731011-22-4

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

4-[[3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzoic acid

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)10-15-6-17(16-10)5-7-1-3-8(4-2-7)9(18)19/h1-4,6H,5H2,(H,18,19)

InChI Key

SAUBLPDUJANYKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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